molecular formula C12H16N4 B1488814 3-Azido-1-(3-phenylpropyl)azetidine CAS No. 2097976-71-9

3-Azido-1-(3-phenylpropyl)azetidine

Cat. No.: B1488814
CAS No.: 2097976-71-9
M. Wt: 216.28 g/mol
InChI Key: QTUSTTCYACWENA-UHFFFAOYSA-N
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Description

3-Azido-1-(3-phenylpropyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(3-phenylpropyl)azetidine typically involves the reaction of 3-phenylpropylamine with azidoformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize impurities. Purification steps, such as recrystallization or chromatography, are employed to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(3-phenylpropyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of substituted azetidines or other derivatives.

Scientific Research Applications

3-Azido-1-(3-phenylpropyl)azetidine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry reactions.

  • Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is employed in the production of polymers and other materials with specific properties.

Mechanism of Action

3-Azido-1-(3-phenylpropyl)azetidine is compared with other similar compounds, such as 3-Azido-1-propanol and 3-Azido-1-propanamine. While these compounds share the azide functional group, this compound is unique due to its four-membered azetidine ring and the presence of the phenylpropyl group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Azido-1-propanol

  • 3-Azido-1-propanamine

  • Other azetidine derivatives

Properties

IUPAC Name

3-azido-1-(3-phenylpropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-15-14-12-9-16(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSTTCYACWENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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